Therapeutic applications of 1-methyl-2-(bromomethyl)piperidine derivatives
Therapeutic applications of 1-methyl-2-(bromomethyl)piperidine derivatives
Therapeutic Applications & Synthetic Utility of 1-Methyl-2-(Bromomethyl)Piperidine Derivatives
Executive Summary: The Lynchpin Intermediate
In the landscape of medicinal chemistry, 1-methyl-2-(bromomethyl)piperidine (CAS 60920-82-5 / 5292-21-7 for HBr salt) serves as a critical electrophilic building block.[1] It is the primary reagent used to install the (1-methylpiperidin-2-yl)methyl pharmacophore—a privileged structural motif found in agents targeting G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels.[1]
This guide analyzes the technical utility of this scaffold, moving beyond simple alkylation to explore its role in modulating lipophilicity (
Key Therapeutic Areas:
-
Neuropharmacology: Multi-target ligands for Alzheimer’s (AChE/MAO inhibitors) and antipsychotics.[1][2]
-
Cardiology: Class Ic antiarrhythmic analogues targeting
channels.[2] -
Antihistamines: H1-receptor antagonists requiring a steric, basic amine terminus.[1][2]
Pharmacophore Mechanics & Structure-Activity Relationships (SAR)
The (1-methylpiperidin-2-yl)methyl moiety functions as a "flexible anchor."[1] Unlike the rigid quinuclidine ring found in some antimuscarinics, the piperidine ring allows for chair-boat conformational adaptation, enabling induced-fit binding.[1][2]
Mechanistic Contributions:
-
Cationic Interaction: The tertiary nitrogen is protonated at physiological pH (
), allowing it to form ionic bonds with anionic aspartate residues in GPCR binding pockets (e.g., in amine receptors).[1][2] -
Steric Shielding: The 2-methyl substitution (relative to the nitrogen) introduces steric bulk that can enhance selectivity for specific receptor subtypes (e.g., differentiating Muscarinic M2 vs. M3).[1][2]
-
Metabolic Stability: The
-methyl group blocks rapid deamination, although it introduces a site for -demethylation by CYP450 enzymes.[1]
Figure 1: Synthetic pathway and pharmacophoric interaction of the piperidine scaffold.[1][2]
Therapeutic Case Studies
Case Study A: Multi-Target Ligands for Alzheimer’s Disease
Recent research has utilized the (1-methylpiperidin-2-yl)methyl group to create "hybrid" molecules that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2]
-
Mechanism: The piperidine ring mimics the choline moiety of acetylcholine, binding to the catalytic anionic site (CAS) of AChE.[1][2]
-
Example: Derivatives related to MBA-159 . The bromide is used to alkylate a phenolic hydroxyl group on a benzimidazole core, linking the antioxidant moiety with the cholinergic moiety.
-
Outcome: Improved cognitive function in murine models due to dual-action and high BBB permeability (Polar Surface Area < 70 Ų).[1][2]
Case Study B: Antiarrhythmic Agents (Sodium Channel Blockers)
The scaffold is structurally homologous to the piperidine ring in Flecainide and Encainide .[1][2]
-
Role: The basic nitrogen blocks the pore of the
channel in the open state.[1] -
Modification: Using 1-methyl-2-(bromomethyl)piperidine allows for the synthesis of N-methylated analogues, which alters the "on-off" kinetics of channel blockade, potentially reducing pro-arrhythmic side effects associated with slow dissociation.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-(bromomethyl)piperidine Hydrobromide
Note: This compound is unstable as the free base (prone to dimerization/polymerization) and is best stored as the HBr salt.[1][2]
Reagents: (1-Methylpiperidin-2-yl)methanol (10.0 g), Phosphorus Tribromide (
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Dissolution: Dissolve (1-Methylpiperidin-2-yl)methanol in dry DCM and cool to 0°C in an ice bath.
-
Bromination: Add
dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic. -
Reflux: Once addition is complete, warm to room temperature and then reflux for 2 hours to ensure conversion of the sterically hindered primary alcohol.
-
Quench: Cool to 0°C and carefully quench with saturated
(gas evolution!). -
Extraction: Extract with DCM (3 x 50 mL). Dry organic layer over
.[1] -
Salt Formation: Bubble dry HBr gas into the DCM solution or add 48% HBr/AcOH to precipitate the hydrobromide salt.[1][2]
-
Yield: Filter the white crystalline solid. Expected yield: 85-90%.
Protocol 2: General -Alkylation of Phenols (Drug Synthesis)
Objective: Attach the piperidine scaffold to a bioactive phenol (e.g., for CNS active ethers).[1][2][3]
Reagents: Phenol derivative (1.0 eq), 1-Methyl-2-(bromomethyl)piperidine HBr (1.2 eq), Cesium Carbonate (
-
Activation: In a reaction vial, combine the phenol and
in ACN. Stir at RT for 30 mins to generate the phenoxide. -
Alkylation: Add the piperidine bromide salt directly to the suspension.
-
Heating: Heat to 60-80°C for 12-18 hours. Monitor by LC-MS for the consumption of the phenol.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The basic product is purified via Flash Chromatography (DCM:MeOH:NH3 system) or by acid-base extraction.[1][2]
Quantitative Data Summary
| Parameter | Value / Range | Relevance |
| Molecular Weight | 192.10 g/mol (Bromide) | Low MW allows for "fragment-based" design.[1][2] |
| ClogP (Fragment) | ~1.2 - 1.5 | Lipophilic enough for CNS penetration but soluble.[1][2] |
| pK_a (Piperidine N) | 9.1 - 9.6 | Predominantly ionized at pH 7.4 (good for ionic binding).[1][2] |
| Bond Length (C-Br) | ~1.94 Å | Weak bond, highly reactive to nucleophiles.[1] |
| Reactivity Profile | Primary alkyl halide, but steric hindrance from ring requires heat.[1][2] |
References
-
BenchChem. (2025).[1][4][5][6] 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Retrieved from [1][2]
-
Bautista-Aguilera, O. M., et al. (2025).[1] N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.[1] Digital CSIC. Retrieved from [1][2]
-
Iorio, M. A., et al. (1991).[1][2] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 34(8), 2615-2623.[1] Retrieved from
-
Organic Syntheses. (2024). Preparation of Piperidines via Alkylation. Organic Syntheses, Coll.[1][2] Vol. 10. Retrieved from [1][2]
